An In-depth Technical Guide to the Structure and Chemical Properties of Muscazone
An In-depth Technical Guide to the Structure and Chemical Properties of Muscazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muscazone, a naturally occurring amino acid found in trace amounts in mushrooms of the Amanita genus, is a structural isomer of the psychoactive compound ibotenic acid. Unlike its precursor, muscazone exhibits significantly lower pharmacological activity. This technical guide provides a comprehensive overview of the core structural and chemical properties of muscazone, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. This document details its chemical structure, physicochemical properties, and spectroscopic data, and outlines the established protocol for its synthesis. Furthermore, it explores its limited but notable biological interactions. All quantitative data are presented in structured tables for clarity and comparative analysis, and key processes are visualized through diagrams generated using Graphviz (DOT language).
Chemical Structure and Identification
Muscazone is chemically known as 2-Amino-2-(2-oxo-3H-1,3-oxazol-5-yl)acetic acid.[1] Its structure features a five-membered oxazolone ring attached to an alpha-amino acid moiety. This arrangement distinguishes it from its isomeric precursor, ibotenic acid, which contains an isoxazole ring.
Table 1: Chemical Identification of Muscazone
| Identifier | Value |
| IUPAC Name | 2-Amino-2-(2-oxo-3H-1,3-oxazol-5-yl)acetic acid[1] |
| CAS Number | 2255-39-2[1] |
| Chemical Formula | C₅H₆N₂O₄[1] |
| Molecular Weight | 158.11 g/mol [1] |
| Canonical SMILES | C1=C(OC(=O)N1)C(C(=O)O)N[2] |
| InChI Key | ASBGWPLVVIASBE-UHFFFAOYSA-N[2] |
Physicochemical Properties
Muscazone presents as a crystalline solid that is soluble in water.[2] Its decomposition point and UV absorption characteristics are important identifiers.
Table 2: Physicochemical Properties of Muscazone
| Property | Value |
| Appearance | Crystalline solid[1] |
| Melting Point | Decomposes above 190 °C[1] |
| Solubility | Soluble in water[2] |
| UV max (pH 2-7) | 212 nm (ε ≈ 8700)[2] |
| UV max (pH 12) | 220 nm (ε ≈ 7500)[2] |
| pKa | Data not available in cited literature |
Spectroscopic Data for Structural Elucidation
The structural confirmation of muscazone relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals for the alpha-hydrogen, the vinyl hydrogen on the oxazolone ring, and the amine protons. One source suggests characteristic peaks for the oxazole ring in the range of δ 6.8–7.2 ppm.[3]
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¹³C NMR: The carbon NMR spectrum would reveal distinct signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon in the oxazolone ring, the two sp² carbons of the oxazolone ring, and the alpha-carbon.
Infrared (IR) Spectroscopy
The IR spectrum of muscazone displays characteristic absorption bands corresponding to its functional groups.
Table 3: General Infrared Absorption Bands for Muscazone
| Functional Group | Approximate Wavenumber (cm⁻¹) | Description |
| O-H stretch (carboxylic acid) | 3300 - 2500 (broad) | |
| N-H stretch (amine) | 3400 - 3250 (medium) | |
| C-H stretch (sp² C-H) | ~3100 | |
| C=O stretch (lactone in oxazolone ring) | ~1760 | |
| C=O stretch (carboxylic acid) | ~1710 | |
| C=C stretch (oxazolone ring) | ~1650 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of muscazone. The molecular ion peak ([M]⁺) would be observed at m/z 158. A plausible fragmentation pattern would involve the loss of the carboxyl group (CO₂H, 45 Da) leading to a fragment at m/z 113, and subsequent fragmentation of the oxazolone ring.
Synthesis of Muscazone
Muscazone is primarily formed through the photochemical rearrangement of ibotenic acid upon exposure to ultraviolet (UV) radiation.[4][5]
Experimental Protocol: Photochemical Conversion of Ibotenic Acid to Muscazone
While a detailed, standardized protocol is not widely published, the following procedure is based on the established photochemical transformation:
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Preparation of Ibotenic Acid Solution: Prepare a solution of ibotenic acid in a neutral aqueous buffer (pH 6-7). The concentration should be optimized based on the light source and reaction volume.
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UV Irradiation: Irradiate the solution with a UV lamp. A medium-pressure mercury lamp is a suitable source. The reaction vessel should be made of quartz or another UV-transparent material.
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Monitoring the Reaction: Monitor the progress of the reaction using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The disappearance of the ibotenic acid spot/peak and the appearance of the muscazone spot/peak will indicate the reaction's progress.
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Isolation and Purification: Once the reaction is complete, the muscazone can be isolated and purified using standard chromatographic techniques, such as column chromatography on silica gel or preparative HPLC.
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Characterization: Confirm the identity and purity of the synthesized muscazone using the spectroscopic methods outlined in Section 3 (NMR, IR, MS) and by measuring its melting point.
Caption: Experimental workflow for the photochemical synthesis of muscazone.
Biological Activity and Signaling Pathways
Muscazone is noted for its significantly weaker pharmacological activity compared to its precursor, ibotenic acid, and the related compound, muscimol.[6] While ibotenic acid is an agonist of NMDA glutamate receptors and muscimol is a potent GABA-A receptor agonist, the biological targets of muscazone are not as well-defined.[4] It is generally considered to have negligible psychoactive properties.[2] Its primary relevance in a pharmacological context is as a less active metabolite or degradation product of ibotenic acid.
References
- 1. Muscazone - Wikipedia [en.wikipedia.org]
- 2. Buy Muscazone | 2255-39-2 [smolecule.com]
- 3. Muscazone | 2255-39-2 | Benchchem [benchchem.com]
- 4. Amanita muscaria - Wikipedia [en.wikipedia.org]
- 5. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
